molecular formula C18H19FN2O B5767635 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine

1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine

Cat. No. B5767635
M. Wt: 298.4 g/mol
InChI Key: QVNOYJKYJQCXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine, also known as 2-FMA, is a synthetic compound belonging to the class of amphetamines. It is a research chemical that has gained popularity among scientists due to its potential use in scientific research.

Mechanism of Action

The exact mechanism of action for 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitters leads to enhanced cognitive function, improved mood, and increased alertness.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to decreased appetite, increased energy, and improved focus and concentration. However, the long-term effects of this compound on the body are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine is its potential use in scientific research. It is a relatively stable compound that can be easily synthesized and purified. However, its use in lab experiments is limited due to its potential for abuse and lack of information on its long-term effects.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine. One area of interest is its potential use in treating ADHD and narcolepsy. There is also a need for further research on its long-term effects on the body and its potential for abuse. Additionally, this compound could be studied for its potential use in treating other neurological disorders, such as depression and anxiety.
Conclusion
In conclusion, this compound is a synthetic compound that has gained popularity among scientists due to its potential use in scientific research. Its synthesis method is relatively straightforward, and it has been studied for its potential use in treating ADHD and narcolepsy. However, its long-term effects on the body are not fully understood, and its use in lab experiments is limited due to its potential for abuse. Further research is needed to fully understand the potential benefits and limitations of this compound.

Synthesis Methods

The synthesis method for 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine involves the reaction of 2-methylbenzoyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine has been used in various scientific research studies, including neurochemistry, pharmacology, and toxicology. It is often used as a reference standard for analytical testing and calibration. This compound has also been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOYJKYJQCXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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